![molecular formula C19H12BrN3O B2615576 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-31-1](/img/structure/B2615576.png)
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
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Description
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile, also known as ABPC, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, with particular focus on its anti-cancer and anti-inflammatory properties. ABPC is a member of the benzo[g]chromene family, which consists of compounds that share a common benzo[g]chromene core structure. This compound has been studied for its ability to interact with a wide range of biological targets, including kinases and enzymes, and has been found to be a promising therapeutic agent for the treatment of various diseases and conditions.
Scientific Research Applications
Anticancer Activity
The 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile scaffold exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and pathways is ongoing .
Anti-Inflammatory Properties
This compound has demonstrated anti-inflammatory effects by modulating key inflammatory mediators such as cytokines and enzymes. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are keen on understanding its precise mechanisms and potential clinical applications .
Neuroprotective Effects
Studies indicate that 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile possesses neuroprotective properties. It shows promise in preventing neuronal damage, reducing oxidative stress, and enhancing cognitive function. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from further investigation .
Antimicrobial Activity
The compound exhibits moderate antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to existing antibiotics. Investigations into its mode of action and synergy with other antimicrobial agents are ongoing .
Analgesic Potential
Preliminary studies suggest that 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile may have analgesic effects. It interacts with pain receptors and neurotransmitter pathways, making it a candidate for pain management. Clinical trials are needed to validate its efficacy .
Antiviral Applications
Recent research highlights the compound’s antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its unique chemical structure may offer novel therapeutic avenues for viral infections .
properties
IUPAC Name |
2-amino-7-bromo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHMRLIGEWVAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile |
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